molecular formula C12H11ClO2S B2575439 3-Chloro-6-(propan-2-yl)-1-benzothiophene-2-carboxylic acid CAS No. 923759-70-0

3-Chloro-6-(propan-2-yl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2575439
CAS No.: 923759-70-0
M. Wt: 254.73
InChI Key: GIZXOXIJEGTACR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base . Two types of lone pair are present in the imidazole ring, delocalized and non-delocalized (non-Huckle) lone pair, i.e. both nitrogen of 1,3-diazole shows different dissociation constant .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : The compound has been used in the synthesis of new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, which have shown antimicrobial activity. Derivatives like chalcones have been synthesized and screened for antibacterial activity (Naganagowda & Petsom, 2011).

Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles

  • Formation of Various Derivatives : The compound has been integral in the formation of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. These derivatives have potential applications in various chemical syntheses (Sharba et al., 2005).

Synthesis of Complex Compounds

  • Creation of Complex Molecules : It has been used to synthesize complex molecules like 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, which may have applications in advanced organic chemistry and material science (Naganagowda et al., 2014).

Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives

  • Chemical Synthesis : This compound is involved in acylation reactions leading to the formation of functionally substituted isoxazole and isothiazole derivatives, contributing to the field of synthetic chemistry (Potkin et al., 2013).

Synthesis of Quinazolinones Derivatives

  • Formation of Quinazolinones : It has been used in the reaction with anthranilic acid to study the behavior of 4H-3,1-benzoxazin-4-one towards nitrogen nucleophiles, leading to the synthesis of various 3-substituted quinazolinones (Naganagowda & Petsom, 2011).

Preparation of Benzo[b]thiophen Derivatives

  • Derivative Preparation : It has been used in the preparation of benzo[b]thiophen derivatives, contributing to the development of new chemical entities (Chapman et al., 1970).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates the potential for future research and development in this area.

Properties

IUPAC Name

3-chloro-6-propan-2-yl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2S/c1-6(2)7-3-4-8-9(5-7)16-11(10(8)13)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXOXIJEGTACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923759-70-0
Record name 3-chloro-6-(propan-2-yl)-1-benzothiophene-2-carboxylic acid
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